![molecular formula C12H14O3 B13935218 3-(5-Acetyl-2-methoxyphenyl)propanal CAS No. 33538-86-2](/img/structure/B13935218.png)
3-(5-Acetyl-2-methoxyphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 5-acetyl-2-methoxy- is an organic compound with the molecular formula C12H14O3. It is known for its unique chemical structure, which includes a benzene ring substituted with an acetyl group and a methoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 5-acetyl-2-methoxy- typically involves the acylation of a benzene derivative followed by the introduction of a methoxy group. One common method involves the Friedel-Crafts acylation of a benzene ring with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the methoxylation of the resulting product using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of Benzenepropanal, 5-acetyl-2-methoxy- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 5-acetyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or acetyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzenepropanal, 5-acetyl-2-methoxy- is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanal, 5-acetyl-2-methoxy- involves its interaction with various molecular targets and pathways. Its acetyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Similar in structure but lacks the acetyl and methoxy groups.
Acetophenone: Contains an acetyl group but lacks the methoxy group.
Vanillin: Contains a methoxy group but has different substituents on the benzene ring.
Uniqueness
Benzenepropanal, 5-acetyl-2-methoxy- is unique due to the presence of both acetyl and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
3-(5-Acetyl-2-methoxyphenyl)propanal, a compound with the molecular formula C12H14O3, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanal group attached to a substituted phenyl ring, specifically with an acetyl and methoxy group. This structural configuration is significant as it influences the compound's interactions with biological systems.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of microbial membranes or inhibition of essential metabolic pathways.
2. Anti-inflammatory Properties
Phenolic compounds are frequently studied for their anti-inflammatory effects. The presence of the methoxy group in this compound may enhance its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .
3. Antioxidant Activity
The antioxidant capacity of similar phenolic compounds has been well-documented, suggesting that this compound may also possess these properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Receptors : Similar compounds have been shown to interact with neurokinin receptors, suggesting potential pathways for therapeutic applications .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced pathogenicity or inflammation .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
Anti-inflammatory | Modulates cytokine release | |
Antioxidant | Neutralizes free radicals |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of phenolic compounds, derivatives similar to this compound were tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 µg/mL for the most active derivatives, underscoring the potential for therapeutic applications in treating infections .
Properties
CAS No. |
33538-86-2 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(5-acetyl-2-methoxyphenyl)propanal |
InChI |
InChI=1S/C12H14O3/c1-9(14)10-5-6-12(15-2)11(8-10)4-3-7-13/h5-8H,3-4H2,1-2H3 |
InChI Key |
LBHPSCQJRCPPME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.